molecular formula C24H31FO6 B14799921 (8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Cat. No.: B14799921
M. Wt: 434.5 g/mol
InChI Key: YNDXUCZADRHECN-GHBUSXCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triamcinolone acetonide is synthesized from triamcinolone through a series of chemical reactions. The acetonide formation involves the reaction of triamcinolone with acetone in the presence of an acid catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the acetonide group.

Industrial Production Methods: Industrial production of triamcinolone acetonide involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The process includes the purification of the final product through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Triamcinolone acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, such as hydroxyl or carbonyl groups, which can modify the pharmacological properties of the compound .

Scientific Research Applications

Chemistry: Triamcinolone acetonide is used in the synthesis of various corticosteroid derivatives for research purposes. Its chemical stability and reactivity make it a valuable compound in medicinal chemistry .

Biology: In biological research, triamcinolone acetonide is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response. It is also used in experiments involving gene expression and signal transduction pathways .

Medicine: Medically, triamcinolone acetonide is used to treat a variety of conditions, including inflammatory skin diseases, allergic reactions, and autoimmune disorders. It is also used in ophthalmology to treat macular edema and other retinal diseases .

Industry: In the pharmaceutical industry, triamcinolone acetonide is used in the formulation of various topical and injectable medications. It is also used in the development of drug delivery systems, such as nanoparticles and liposomes, for targeted therapy .

Comparison with Similar Compounds

Uniqueness: Triamcinolone acetonide is unique due to its high potency and prolonged duration of action compared to other corticosteroids. Its ability to be formulated in various delivery systems, such as topical creams, injectable suspensions, and nasal sprays, also adds to its versatility in clinical use .

Properties

Molecular Formula

C24H31FO6

Molecular Weight

434.5 g/mol

IUPAC Name

(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1

InChI Key

YNDXUCZADRHECN-GHBUSXCZSA-N

Isomeric SMILES

C[C@]12CC([C@]3(C(C1CC4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Origin of Product

United States

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